molecular formula C13H19NO2S B13494179 (1S)-N-cyclopentyl-1-phenylethane-1-sulfonamide

(1S)-N-cyclopentyl-1-phenylethane-1-sulfonamide

Cat. No.: B13494179
M. Wt: 253.36 g/mol
InChI Key: RRUYADRNPLDFQO-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-N-cyclopentyl-1-phenylethane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a cyclopentyl group attached to the nitrogen atom and a phenylethane group attached to the sulfonamide moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-N-cyclopentyl-1-phenylethane-1-sulfonamide typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions. For instance, cyclopentylamine can be reacted with benzenesulfonyl chloride in the presence of a base like triethylamine.

    Introduction of the phenylethane group: The phenylethane group can be introduced through a Friedel-Crafts alkylation reaction, where benzene is alkylated with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-N-cyclopentyl-1-phenylethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where nucleophiles like alkyl halides can replace the hydrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: N-alkylated sulfonamides.

Scientific Research Applications

(1S)-N-cyclopentyl-1-phenylethane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-N-cyclopentyl-1-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound may also interact with cell membranes, altering their permeability and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-1-phenylethane-1-sulfonamide: Lacks the (1S) stereochemistry.

    N-cyclopentyl-1-phenylethane-1-sulfone: Contains a sulfone group instead of a sulfonamide group.

    N-cyclopentyl-1-phenylethane-1-amine: Contains an amine group instead of a sulfonamide group.

Uniqueness

(1S)-N-cyclopentyl-1-phenylethane-1-sulfonamide is unique due to its specific stereochemistry and the presence of both cyclopentyl and phenylethane groups. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

(1S)-N-cyclopentyl-1-phenylethanesulfonamide

InChI

InChI=1S/C13H19NO2S/c1-11(12-7-3-2-4-8-12)17(15,16)14-13-9-5-6-10-13/h2-4,7-8,11,13-14H,5-6,9-10H2,1H3/t11-/m0/s1

InChI Key

RRUYADRNPLDFQO-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)S(=O)(=O)NC2CCCC2

Canonical SMILES

CC(C1=CC=CC=C1)S(=O)(=O)NC2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.